![molecular formula C17H18N2O2 B395190 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol CAS No. 2392-46-3](/img/structure/B395190.png)
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol
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Overview
Description
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is a chemical compound with the molecular formula C17H18N2O2 . It is also known by its IUPAC name (2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone.
Synthesis Analysis
The synthesis of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol and its derivatives has been reported in the literature . For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular structure of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol consists of a phenylpiperazine skeleton, which is a piperazine bound to a phenyl group .Scientific Research Applications
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
- Compound Activity : Researchers have designed and synthesized a series of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol derivatives as potential AChEIs. Among these, compound 6g exhibited potent inhibitory activity against AChE (IC50 of 0.90 μM) and poor inhibitory activity against butyrylcholinesterase (BuChE) (IC50 of 7.53 μM). This selectivity makes it a promising lead compound for AD drug development .
- Mechanism of Inhibition : Compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
Mechanism of Action
Target of Action
The primary target of the compound 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound binds to the active site of AChE, preventing it from hydrolyzing ACh . This results in an increase in the concentration of ACh, which can enhance cognition functions .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a vital role in learning and memory . This increase in ACh can enhance cognition functions, making this compound potentially useful in the treatment of Alzheimer’s disease (AD) .
Pharmacokinetics
The compound’s molecular weight of 28136 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability
Result of Action
The inhibition of AChE by 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol results in an increase in the concentration of ACh . This can enhance cognition functions, potentially alleviating symptoms of AD such as memory impairment and cognitive decline .
properties
IUPAC Name |
(2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9,20H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHGADGSCOCIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol |
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